molecular formula C13H17BrO B8571788 6-(1-Bromoethyl)-4,4-dimethylchroman CAS No. 88579-21-9

6-(1-Bromoethyl)-4,4-dimethylchroman

Cat. No. B8571788
CAS RN: 88579-21-9
M. Wt: 269.18 g/mol
InChI Key: LNRBXIPTGYCCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Bromoethyl)-4,4-dimethylchroman is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.
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properties

CAS RN

88579-21-9

Product Name

6-(1-Bromoethyl)-4,4-dimethylchroman

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

6-(1-bromoethyl)-4,4-dimethyl-2,3-dihydrochromene

InChI

InChI=1S/C13H17BrO/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8-9H,6-7H2,1-3H3

InChI Key

LNRBXIPTGYCCGX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCC2(C)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(O)c1ccc2c(c1)C(C)(C)CCO2
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Synthesis routes and methods II

Procedure details

To a stirred solution of 6.0 g (29.1 mmol) of 4,4-dimethyl-6-(1-hydroxyethyl)chroman and 1.15 g (14.5 mmol) of pyridine in 25 ml of hexane, was added 3.92 g (14.5 mmol) of phosphorus tribromide, at ca. 0° C. Stirring was continued at ca. 0° C. for 1 hour, and then the reaction mixture was poured into 500 ml of diethyl ether. The ether was washed with water, dried (MgSO4) and evaporated in vacuo to give 6.0 g (78% yield) of the title compound as an oil.
Name
4,4-dimethyl-6-(1-hydroxyethyl)chroman
Quantity
6 g
Type
reactant
Reaction Step One
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1.15 g
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reactant
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3.92 g
Type
reactant
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25 mL
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solvent
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500 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

6.2 g of 4,4-dimethyl-6-(1-hydroxyethyl)chromane were dissolved in 3 ml of absolute ether and 20 ml of hexane and the solution was treated with 3 drops of pyridine. At a temperature of 0°-5° C. there was slowly added dropwise thereto a solution of 5.4 g of phosphorus tribromide in 20 ml of hexane. The mixture was stirred at 0° C. for a further 3 hours, poured onto ice and extracted with ether. The organic phase was washed with dilute sodium bicarbonate solution and water, dried over sodium sulphate and evaporated. There were obtained 4.5 g of 4,4-dimethyl-6-(1-bromoethyl)chromane in the form of a reddish oil which was converted into the phosphonium bromide without further purification.
Name
4,4-dimethyl-6-(1-hydroxyethyl)chromane
Quantity
6.2 g
Type
reactant
Reaction Step One
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Quantity
3 mL
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solvent
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5.4 g
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reactant
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20 mL
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0 (± 1) mol
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Quantity
20 mL
Type
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Reaction Step Four

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